Fmoc-2,5-dihydro-d-phenylglycine
Description
Contextualization within Non-Canonical Amino Acids and Derivatives
Fmoc-2,5-dihydro-D-phenylglycine is classified as a non-canonical amino acid (ncAA) derivative. Unlike the 20 proteinogenic amino acids that are genetically encoded, ncAAs are not naturally found in polypeptide chains. rsc.org The deliberate incorporation of ncAAs into peptides is a powerful strategy to enhance their therapeutic properties. researchgate.net These modifications can lead to peptides with increased stability, improved bioactivity, and novel functionalities that are not achievable with the standard amino acid repertoire. researchgate.netjst.go.jp Non-canonical amino acids are prized building blocks in the synthesis of natural products, designer peptides, and drug molecules. researchgate.net
The synthesis of these unique amino acids can be achieved through various chemical and biological methods. rsc.org Their diverse side chains offer a wide range of physicochemical properties, making them attractive for pharmaceutical research and development. rsc.org
Significance of the Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Amino Acid Chemistry
The Fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). wikipedia.orgontosight.ai Its primary function is to temporarily block the amino group of an amino acid, preventing unwanted side reactions during peptide bond formation. ontosight.aialtabioscience.com
The popularity of the Fmoc group stems from several key advantages:
Mild Cleavage Conditions: It can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF), which does not affect acid-labile side-chain protecting groups. wikipedia.orgaltabioscience.com
Orthogonality: The Fmoc group is stable to the acidic conditions often used to cleave other protecting groups, providing orthogonality in complex synthetic strategies. altabioscience.comtotal-synthesis.com
Reaction Monitoring: The cleavage of the Fmoc group releases dibenzofulvene, which has a strong UV absorbance, allowing for real-time monitoring of the deprotection step. wikipedia.org
The Fmoc group is typically introduced by reacting the amino acid with reagents like 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl). wikipedia.orgtotal-synthesis.com
Role of D-Amino Acid Stereoisomerism in Peptide and Peptidomimetic Design
Most naturally occurring amino acids exist in the L-configuration. nih.gov The incorporation of their stereoisomers, D-amino acids, into peptide chains is a critical strategy in peptidomimetic design. Peptides composed of L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. nih.gov
The introduction of D-amino acids can significantly enhance the proteolytic stability of peptides because the cellular machinery is not well-equipped to recognize and degrade polypeptides containing these unnatural stereoisomers. nih.gov Furthermore, the inclusion of D-amino acids imposes specific conformational constraints on the peptide backbone. psu.edu This can lead to the formation of well-defined secondary structures, such as β-turns, which can be crucial for biological activity. researchgate.net The stereochemistry of an amino acid can dramatically alter the physicochemical properties and biological activity of a peptide. nih.gov
Overview of Research Trajectories for Arylglycine Derivatives
Arylglycine derivatives, a class of non-canonical amino acids that includes phenylglycine, are of significant interest in medicinal chemistry. researchgate.net They are found in various natural products with potent biological activities. researchgate.net Research in this area focuses on several key trajectories:
Synthesis of Novel Analogues: Developing efficient synthetic methods to access a wide variety of arylglycine derivatives with diverse substitutions on the aromatic ring. researchgate.net
Incorporation into Peptides: Utilizing these derivatives in peptide synthesis to create novel peptidomimetics with improved pharmacological profiles. researchgate.net
Drug Discovery: Exploring the potential of arylglycine-containing compounds as therapeutic agents, particularly as antibiotics and anticancer agents. researchgate.netmdpi.com
The unique structure of this compound, with its partially saturated aromatic ring, offers a distinct conformational rigidity compared to its fully aromatic counterpart, phenylglycine. This structural feature can be exploited by researchers to fine-tune the three-dimensional structure and, consequently, the biological activity of a peptide.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-cyclohexa-1,4-dien-1-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-2,4-7,9-13,20-21H,3,8,14H2,(H,24,27)(H,25,26)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBBUNDEIQKUCV-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CCC(=C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc 2,5 Dihydro D Phenylglycine
Precursor Synthesis Routes to Dihydrophenylglycine Scaffolds
The formation of the dihydrophenylglycine core is a critical phase that dictates the final structure and stereochemistry of the molecule. Various approaches have been explored, starting from precursors like mandelic acid derivatives and employing methods such as amidation, chiral auxiliary-controlled reactions, and selective reduction techniques.
Amidation Reactions from Mandelic Acid Derivatives
One common strategy to introduce the amino group into the phenylglycine backbone is through the amidation of mandelic acid derivatives. A patented method describes the one-step synthesis of D-phenylglycine from D-mandelic acid by reacting it with compounds containing active amide groups, such as amidosulfuric acid, in an aqueous medium. This process is advantageous due to its high yield, minimal by-products, and the use of readily available starting materials. rsc.orggoogle.com While this method directly yields D-phenylglycine, subsequent reduction of the aromatic ring would be necessary to produce the desired dihydrophenylglycine scaffold.
Biocatalytic approaches have also been developed for the synthesis of phenylglycine from mandelic acid. A three-enzyme cascade system has been reported for the deracemisation of racemic mandelic acid to optically pure L-phenylglycine. researchgate.net This process involves the selective oxidation of D-mandelic acid to benzoylformic acid, followed by stereoselective reductive amination. Another biocatalytic method involves the use of recombinant E. coli strains expressing an (R)-specific oxynitrilase and an arylacetonitrilase to convert benzaldehyde (B42025) and cyanide into (R)-mandelic acid amide with high enantioselectivity. nih.gov These enzymatic methods provide environmentally friendly alternatives for producing the phenylglycine precursor.
Chiral Auxiliary Approaches for Stereocontrol
To ensure the correct stereochemistry at the alpha-carbon, chiral auxiliaries are often employed in asymmetric synthesis. wikipedia.orgsigmaaldrich.com These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which they can be removed and often recycled. wikipedia.org
Several types of chiral auxiliaries have been successfully used in asymmetric synthesis, including Evans' oxazolidinones and camphor-derived auxiliaries. researchgate.net For instance, (R)-2-phenylglycine itself has been used as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. uu.nl In the context of synthesizing C-glycosylated amino acids, a chiral auxiliary-based method utilizing (-)-menthone (B42992) has been employed to achieve regio- and diastereoselective cycloaddition. nih.gov While specific examples for the direct synthesis of 2,5-dihydrophenylglycine using chiral auxiliaries are not extensively documented in the provided search results, the general principles of their application in controlling stereocenters are well-established and could be adapted for this purpose. wikipedia.orgsigmaaldrich.comresearchgate.net The choice of a suitable chiral auxiliary would be crucial in guiding the stereoselective formation of the D-enantiomer of the dihydrophenylglycine scaffold.
Solid-Phase Peptide Synthesis (SPPS) Integration
Solid-phase peptide synthesis (SPPS) is the predominant method for assembling peptide chains, and Fmoc-2,5-dihydro-D-phenylglycine can be effectively integrated into this workflow. chemimpex.com SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support, typically a resin. youtube.com This approach simplifies the purification process as excess reagents and byproducts are washed away after each step. youtube.com The use of the fluorenylmethoxycarbonyl (Fmoc) protecting group for the Nα-amino group is a cornerstone of modern SPPS. chempep.comnih.gov
The formation of the amide bond between the carboxylic acid of the incoming Fmoc-amino acid and the free amine of the resin-bound peptide is the central reaction in SPPS. A variety of coupling reagents have been developed to facilitate this process efficiently and minimize side reactions.
Common coupling reagents used in SPPS that are applicable to the incorporation of this compound include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) when used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). sigmaaldrich.cn More advanced and widely used are the aminium/uronium and phosphonium (B103445) salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). delivertherapeutics.comresearchgate.net These reagents typically require the presence of a non-nucleophilic base, most commonly N,N-diisopropylethylamine (DIPEA). sigmaaldrich.cn
However, the phenylglycine moiety is known to be susceptible to racemization, a process where the stereochemical integrity of the α-carbon is lost. researchgate.netresearchgate.net This is a critical consideration for the synthesis of biologically active peptides where stereochemistry is paramount. Research has shown that standard coupling conditions using reagents like HATU in the presence of DIPEA can lead to significant racemization of phenylglycine residues. peptide.com To mitigate this, alternative, sterically hindered bases such as 2,6-dimethylpyridine (B142122) (DMP) or 2,4,6-trimethylpyridine (B116444) (TMP) in combination with coupling reagents like COMU or 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) are recommended. researchgate.netpeptide.com These conditions have been shown to retain a high degree of stereochemical purity. peptide.com
Table 1: Common Coupling Reagents and Additives in SPPS
| Reagent/Additive | Full Name | Class |
| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide |
| HOBt | 1-Hydroxybenzotriazole | Additive |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | Aminium Salt |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Aminium Salt |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium Salt |
| DEPBT | 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | Phosphonium Salt |
| DIPEA | N,N-Diisopropylethylamine | Base |
| DMP | 2,6-Dimethylpyridine | Base |
| TMP | 2,4,6-Trimethylpyridine | Base |
The Fmoc protecting group is prized for its lability to basic conditions, while remaining stable to the acidic conditions often used for final cleavage from the resin. chempep.com The removal of the Fmoc group is a critical step that must be efficient and complete to ensure the homogeneity of the final peptide product. nih.gov
The standard reagent for Fmoc deprotection is a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). iris-biotech.denih.gov The mechanism involves a β-elimination reaction. nih.gov A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorene (B118485) ring system. iris-biotech.despringernature.com This leads to the formation of a dibenzofulvene (DBF) intermediate, which is highly reactive. nih.govspringernature.com The secondary amine then acts as a scavenger, trapping the DBF to form a stable adduct, thereby driving the deprotection reaction to completion. nih.govspringernature.com
While piperidine is highly effective, concerns about its regulatory status and potential for side reactions have led to the exploration of alternatives. iris-biotech.de 4-Methylpiperidine has been shown to be an efficient substitute for piperidine. nih.goviris-biotech.de Another alternative is the non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). iris-biotech.denih.gov When using DBU, it is important to note that it does not scavenge the DBF intermediate itself, necessitating the presence of a scavenging agent. nih.gov For sensitive sequences, milder conditions such as a 50% solution of morpholine (B109124) in DMF may be employed. nih.gov
The choice of deprotection conditions can be particularly crucial when dealing with residues prone to racemization, such as phenylglycine. Studies have indicated that the Fmoc removal step can contribute to the epimerization of phenylglycine. researchgate.netnih.gov Therefore, optimizing deprotection times and reagent choice is essential for maintaining the stereochemical integrity of peptides containing this compound.
Table 2: Common Fmoc Deprotection Reagents and Conditions
| Reagent | Typical Concentration & Solvent | Key Characteristics |
| Piperidine | 20% in DMF | Standard, highly effective. iris-biotech.denih.gov |
| 4-Methylpiperidine | 20% in DMF | Efficient alternative to piperidine. nih.goviris-biotech.de |
| DBU | 2% in DMF | Harsher, non-nucleophilic base; requires a scavenger. nih.gov |
| Morpholine | 50% in DMF | Milder conditions, often used for sensitive sequences. nih.gov |
The choice of solid support, or resin, is a fundamental aspect of SPPS. The resin must be chemically inert to the reagents used during synthesis but allow for efficient cleavage of the final peptide. For the synthesis of C-terminal amide peptides, resins such as Rink amide or Sieber amide are commonly used. sigmaaldrich.cn For peptides with a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride (2-CTC) resin are standard choices. sigmaaldrich.cnnih.gov The 2-CTC resin is particularly advantageous for its acid lability, allowing for the cleavage of the peptide under mild acidic conditions that keep most side-chain protecting groups intact. nih.gov
The loading of the first amino acid onto the resin is a critical step that determines the maximum theoretical yield of the synthesis. The loading capacity of a resin is typically expressed in millimoles of reactive sites per gram of resin (mmol/g). sigmaaldrich.cn The initial loading of this compound onto the appropriate resin can be achieved using standard protocols, often involving the pre-activation of the amino acid with a coupling reagent or the use of symmetrical anhydrides. For example, loading onto a 2-chlorotrityl chloride resin can be performed by reacting the resin with the Fmoc-amino acid in the presence of DIPEA in a solvent like dichloromethane (B109758) (DCM). peptideweb.com After the initial loading, any remaining unreacted sites on the resin are typically "capped" to prevent the formation of deletion sequences. This is often done using a reagent like acetic anhydride. sigmaaldrich.cn
The loading level of the resin can be determined spectrophotometrically after cleaving the Fmoc group from a known weight of resin and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct. sigmaaldrich.cnpeptideweb.com
Solution-Phase Synthetic Approaches for this compound and its Derivatives
While SPPS is the dominant methodology, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of peptides or for the synthesis of specific peptide fragments. In solution-phase synthesis, all reactants are dissolved in an appropriate solvent, and purification is performed after each step, typically by crystallization or chromatography.
The synthesis of this compound itself, as a building block, is accomplished through solution-phase chemistry. This involves the protection of the amino group of 2,5-dihydro-D-phenylglycine with the Fmoc group. This is typically achieved by reacting the amino acid with an Fmoc-donating reagent such as Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base in an aqueous/organic solvent mixture. organic-chemistry.org
Solution-phase synthesis can also be employed to create di- or tri-peptide fragments containing this compound. These fragments can then be used in subsequent fragment condensation steps, either in solution or on a solid support. The same coupling reagents used in SPPS, such as HATU, HBTU, and DEPBT, are also applicable in solution-phase synthesis. delivertherapeutics.com However, as in SPPS, the risk of racemization of the phenylglycine residue during coupling remains a significant concern that must be addressed through the careful selection of reagents and reaction conditions. researchgate.netresearchgate.net
Advanced Synthetic Techniques and Automation
To improve the efficiency and speed of peptide synthesis, advanced techniques and automation have been developed. These methods are particularly beneficial for the synthesis of long or "difficult" peptide sequences, which are prone to aggregation and incomplete reactions.
Microwave-assisted peptide synthesis (MW-SPPS) has emerged as a powerful tool to accelerate the rates of both the coupling and deprotection steps in SPPS. sigmaaldrich.cn The application of microwave energy can lead to shorter cycle times, higher repetitive yields, and ultimately, purer peptide products. sigmaaldrich.cncore.ac.uk This technique can be particularly advantageous for overcoming the challenges associated with difficult couplings, such as those involving sterically hindered amino acids. biotage.com
When incorporating this compound, microwave irradiation can be used to enhance the efficiency of the coupling reaction. biotage.com However, it is crucial to carefully control the temperature, as high temperatures can exacerbate the risk of racemization of the phenylglycine residue. researchgate.netnih.gov Studies have shown that racemization of N-Fmoc phenylglycine can occur during both the coupling and Fmoc-deprotection steps under microwave conditions. researchgate.netnih.gov It has been reported that using the triazine-derived coupling reagent DMTMM-BF4 with N-methylmorpholine (NMM) as the base at a controlled microwave temperature of 50°C can help to minimize racemization. researchgate.netnih.gov Therefore, while MW-SPPS offers significant advantages in terms of speed, careful optimization of the reaction conditions is essential to maintain the stereochemical integrity of the final peptide when incorporating sensitive residues like this compound.
Stereochemical Considerations and Control in Synthesis
Racemization Phenomena of Phenylglycine Derivatives during Peptide Synthesis
The tendency of phenylglycine derivatives to racemize during peptide synthesis is a well-documented challenge. rsc.org This phenomenon is primarily attributed to the increased acidity of the α-proton, making it susceptible to abstraction under the basic conditions frequently employed in Fm.oc-SPPS.
Mechanistic Insights into α-Carbon Epimerization (e.g., enolization pathway)
The principal mechanism underlying the racemization of phenylglycine residues is the base-catalyzed enolization of the α-carbon. rsc.org In this process, a base abstracts the proton at the α-carbon, leading to the formation of a planar, achiral enolate intermediate. libretexts.org Subsequent reprotonation of this intermediate can occur from either face, resulting in a mixture of both L- and D-enantiomers and thus, a loss of stereochemical purity. libretexts.org The stability of the resulting carbanion is enhanced by the delocalization of the negative charge into the adjacent aromatic ring, a feature that distinguishes phenylglycine from many proteinogenic amino acids and contributes to its heightened susceptibility to racemization. rsc.org
Studies have indicated that the base-catalyzed coupling of Fmoc-protected phenylglycine is the most critical step for racemization to occur during Fmoc-SPPS. researchgate.netluxembourg-bio.com In contrast, resin-bound peptides containing phenylglycine have demonstrated remarkable resistance to epimerization, even with prolonged exposure to basic conditions. luxembourg-bio.com
Influence of Protecting Groups and Side Chains on Stereochemical Stability
The choice of protecting groups and the nature of the amino acid side chains play a crucial role in the stereochemical stability of phenylglycine derivatives during peptide synthesis.
Protecting Groups: The N-terminal protecting group significantly influences the susceptibility of the α-proton to abstraction. The Fmoc (9-fluorenylmethyloxycarbonyl) group, while widely used in SPPS for its base-lability, can contribute to racemization under certain conditions. The electron-withdrawing nature of the Fmoc group can increase the acidity of the α-proton, although it is primarily the basic conditions used for its removal and for the subsequent coupling step that drive epimerization. nih.govmdpi.com The selection of appropriate protecting groups for the side chains of other amino acids in the peptide sequence can also indirectly affect the local chemical environment and, consequently, the stereochemical integrity of the phenylglycine residue. nih.govnih.gov
Strategies for Mitigating Racemization in Fmoc-SPPS
Given the challenges posed by the racemization of phenylglycine derivatives, several strategies have been developed to minimize the loss of stereochemical integrity during Fmoc-SPPS. These strategies focus on optimizing the reaction conditions at the critical coupling step.
Optimization of Coupling Reagents and Additives
The choice of coupling reagent is paramount in controlling racemization. Research has shown that certain coupling reagents are superior in minimizing epimerization during the incorporation of Fmoc-phenylglycine. Specifically, the use of 3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) has been demonstrated to significantly reduce racemization to negligible levels. researchgate.netluxembourg-bio.com
Other coupling reagents such as HATU, HBTU, and PyBOP have also been evaluated, with HATU showing slightly better results than HBTU and PyBOP in some studies. luxembourg-bio.com The use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in combination with N-methylmorpholine (NMM) has also been reported to be effective, particularly in microwave-assisted SPPS. nih.govresearchgate.net
Additives can also play a role in suppressing racemization. For instance, the combination of DEPBT or COMU with sterically hindered bases like 2,4,6-trimethylpyridine (B116444) (TMP) or 2,6-dimethylpyridine (B142122) (DMP) has proven to be a highly effective strategy. researchgate.net
Table 1: Effect of Coupling Reagents on Racemization of Phenylglycine
| Coupling Reagent | Base | Racemization Level | Reference |
|---|---|---|---|
| DEPBT | TMP/DMP | Negligible | researchgate.net |
| COMU | TMP/DMP | Negligible | researchgate.netluxembourg-bio.com |
| HATU | DIPEA | Noticeable | luxembourg-bio.com |
| HBTU | DIPEA | Higher than HATU | luxembourg-bio.com |
| PyBOP | DIPEA | Higher than HATU | luxembourg-bio.com |
| DMTMM-BF4 | NMM | Reduced | nih.govresearchgate.net |
This table provides a qualitative comparison of the effectiveness of different coupling reagents in mitigating racemization based on available research.
Impact of Base Concentration and Type on Stereochemical Integrity
The choice and concentration of the base used during the coupling step have a profound impact on the stereochemical outcome. The base-catalyzed coupling of Fmoc-phenylglycine is identified as the critical step where racemization primarily occurs. luxembourg-bio.com
Studies have consistently shown that weaker and more sterically hindered bases are preferable to stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA). luxembourg-bio.com The use of bases such as 2,4,6-trimethylpyridine (TMP) and 2,6-dimethylpyridine (DMP) in conjunction with effective coupling reagents like DEPBT or COMU is a key strategy to minimize epimerization. researchgate.net The rationale is that these bulkier bases are less efficient at abstracting the α-proton of the activated amino acid, thereby reducing the formation of the problematic enolate intermediate. luxembourg-bio.com
While the Fmoc deprotection step also utilizes a base (commonly piperidine), it has been found to be less critical for racemization compared to the coupling step. luxembourg-bio.comresearchgate.net However, prolonged exposure to strong bases during any stage of the synthesis should be avoided. luxembourg-bio.com
Temperature and Reaction Time Parameters
Temperature and reaction time are important parameters to control during the coupling of Fmoc-phenylglycine. While elevated temperatures can accelerate the coupling reaction, they can also significantly promote racemization. researchgate.net Therefore, conducting the coupling step at ambient or reduced temperatures is generally recommended to preserve stereochemical integrity.
Microwave-assisted SPPS, which often involves elevated temperatures, requires careful optimization of conditions. One study found that using microwave irradiation at 50°C with specific coupling reagents and bases could limit, though not entirely eliminate, racemization. nih.gov
The duration of the coupling reaction should be optimized to ensure complete acylation while minimizing the time the activated phenylglycine derivative is exposed to basic conditions. Similarly, the deprotection times for the Fmoc group should be sufficient for complete removal but not excessively long, as prolonged exposure to piperidine (B6355638) can also contribute to a minor degree of epimerization. luxembourg-bio.comnih.gov
Chiral Purity Assessment Methodologies for Dihydrophenylglycine
The evaluation of chiral purity for dihydrophenylglycine derivatives involves establishing methods that can reliably distinguish between enantiomers and diastereomers. This is critical to prevent the incorporation of undesired stereoisomers during synthetic processes, which could lead to products with altered or diminished biological function.
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of stereoisomers. For compounds like Fmoc-2,5-dihydro-d-phenylglycine, which contain a chiral center, ensuring enantiomeric purity is crucial. The separation of enantiomers can be challenging due to their identical physical properties in a non-chiral environment. However, by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent, their separation on a standard achiral stationary phase becomes feasible.
The principle behind this approach is that diastereomers possess different physical properties and, therefore, interact differently with the stationary phase, leading to different retention times. Normal-phase HPLC on silica (B1680970) gel is frequently employed for the separation of such diastereomeric mixtures. nih.govnih.gov The choice of the chiral derivatizing agent is critical and can significantly influence the resolution of the diastereomers. For instance, the use of chiral reagents like camphorsultam has proven effective in the separation of related diastereomeric amides. nih.gov
The efficiency of the separation is often quantified by the resolution factor (Rs). A baseline separation, where the two peaks are fully resolved, is typically indicated by an Rs value of 1.5 or greater. The selection of the mobile phase and the type of stationary phase are also key parameters that are optimized to achieve the best possible separation. Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) systems can be utilized, and the choice depends on the polarity and structural characteristics of the diastereomers being separated. researchgate.net For example, baseline separation of some diastereomers has been achieved with RP-HPLC where NP-HPLC failed to provide resolution. researchgate.net
The quantification of each stereoisomer is achieved by integrating the area under each corresponding peak in the chromatogram. This allows for the precise determination of the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of the sample.
Table 1: Illustrative HPLC Parameters for Diastereomeric Separation
| Parameter | Condition | Rationale |
| Stationary Phase | Silica Gel (Normal Phase) | Provides good selectivity for many polar diastereomeric compounds. nih.govnih.gov |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the elution of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between separation time and resolution. |
| Detection | UV at 254 nm and 280 nm | The phenyl and Fmoc groups have strong UV absorbance at these wavelengths. |
| Chiral Derivatizing Agent | e.g., (S)-(-)-α-phenylethylamine | Reacts with the carboxylic acid to form diastereomeric amides, enabling separation on an achiral column. nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the characterization of stereoisomers. While enantiomers are indistinguishable by NMR in an achiral solvent, diastereomers exhibit distinct NMR spectra. This difference arises from the through-space interactions between the different stereocenters, which results in unique chemical shifts and coupling constants for the nuclei in each diastereomer.
Proton (¹H) and Carbon-13 (¹³C) NMR are commonly used for this purpose. In a mixture of diastereomers, separate signals will be observed for corresponding protons and carbons in each stereoisomer, allowing for their identification and quantification. jeol.com The integration of the distinct signals in the ¹H NMR spectrum provides a direct measure of the ratio of the diastereomers present in the mixture. jeol.com
For instance, after derivatization of a chiral amine with a chiral carboxylic acid, the resulting diastereomeric amides will show different chemical shifts for the protons near the newly formed amide bond and the existing chiral centers. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can provide further structural information and aid in the assignment of the stereochemistry. NOESY, in particular, can be used to determine the relative configuration of stereocenters by observing through-space correlations between protons.
Solid-state NMR has also emerged as a valuable tool for establishing the stereochemistry of molecules. nih.gov This technique involves comparing experimentally measured chemical shift tensor principal values with values computed for all possible stereoisomers, which can confirm the relative stereochemistry with high statistical probability. nih.gov
Table 2: Representative NMR Data for Distinguishing Diastereomers
| Nucleus | Diastereomer A (δ, ppm) | Diastereomer B (δ, ppm) | Rationale for Difference |
| Amide N-H | 8.52 (d) | 8.45 (d) | Different magnetic environments due to the proximity to different stereocenters. |
| α-Proton | 5.31 (t) | 5.25 (t) | The spatial arrangement of substituents on adjacent stereocenters influences the chemical shift. |
| Fmoc C-H | 4.25 (t) | 4.28 (t) | Subtle differences in the overall molecular conformation can affect the chemical shift of the protecting group protons. |
| ¹³C Carbonyl | 172.1 | 172.5 | The electronic environment around the carbonyl carbon is sensitive to the stereochemistry of the molecule. jeol.com |
Advanced Derivatives and Analogues of Fmoc 2,5 Dihydro D Phenylglycine
Design Principles for Structural Modification and Functional Diversification
The primary goal of modifying Fmoc-2,5-dihydro-D-phenylglycine is to create derivatives with tailored properties for specific applications. The design principles revolve around predictable changes in the molecule's physicochemical characteristics, such as lipophilicity, conformational rigidity, and electronic properties, to achieve functional diversification. rsc.org The introduction of fluorine, for example, can alter a protein's structure, increase its lipophilicity, and serve as a tracer for biological studies. rsc.org These modifications are crucial for developing new therapeutic agents and advanced materials. researchgate.net
Side-chain functionalization involves the chemical modification of the phenylglycine side chain. This strategy allows for the introduction of various functional groups that can impart new properties to the molecule. A common approach is the halogenation of the aromatic ring. rsc.org For instance, incorporating halogen atoms like fluorine, chlorine, or bromine can influence hydrophobic and π-π stacking interactions, which are critical for the self-assembly processes of Fmoc-amino acid derivatives. rsc.org Other strategies, often adapted from methods used for natural amino acids, include the introduction of hydroxyl groups (as in hydroxyphenylglycine) or other functionalities that can alter binding affinities and biological activity. bohrium.comluxembourg-bio.com
Introducing conformational constraints into the structure of this compound is a powerful strategy to enhance its utility. By creating more rigid structures, researchers can lock the molecule into a specific bioactive conformation, which can lead to higher binding affinity and selectivity for biological targets. One advanced approach is the creation of spiroligomers, which are rigid, shape-programmable peptidomimetics. digitellinc.com These are assembled from chiral, cyclic bis-amino acid building blocks derived from amino acids like 4-hydroxyproline. digitellinc.comtemple.edu Another method involves creating dipeptide analogues where the peptide bond is replaced by a constrained ring system, such as an oxirane ring, to produce peptidomimetics. nih.gov These strategies are foundational for developing novel catalysts, sensors, and therapeutics. digitellinc.com
Synthesis of Specific Derivative Classes
The synthesis of specific classes of derivatives from this compound requires specialized chemical methods. These syntheses are designed to be efficient and to preserve the stereochemistry of the original molecule while introducing the desired modifications.
The synthesis of halogenated analogues, particularly fluorinated derivatives, is of significant interest due to the unique properties conferred by fluorine. bohrium.com There are two primary strategies for creating these compounds: construction from pre-fluorinated building blocks or direct fluorination of the amino acid. rsc.orgbohrium.com Direct fluorination can be achieved using electrophilic fluorinating reagents like Selectfluor®, sometimes in conjunction with a transition-metal catalyst. nih.gov For example, the α-fluorination of a phenylalanine derivative has been successfully performed using a copper catalyst. nih.gov Side-chain halogenation can also be used to tune the self-assembly properties of Fmoc-amino acids. rsc.org
The following table summarizes synthetic approaches for fluorinated phenylalanine derivatives, which are analogous to phenylglycine.
| Synthesis Strategy | Reagents/Catalysts | Type of Fluorination | Reference |
| Direct α-C(sp³)–H fluorination | Selectfluor®, Cu(OAc)₂, (R)-3-hydroxyquinuclidine ligand | α-carbon fluorination | nih.gov |
| Direct β-C(sp³)–H fluorination | Pd-catalysis, quinoline-based ligand | β-carbon fluorination | nih.gov |
| Building Block Approach | Transformations of fluorinated imines | Structural diversity | rsc.org |
| Building Block Approach | Nickel-catalyzed dicarbofunctionalization of alkenes | Structural diversity | rsc.org |
Incorporating heterocyclic rings into the phenylglycine structure is a method to create significant diversity and introduce novel chemical properties. This can involve replacing the phenyl ring entirely with a heterocycle or creating derivatives that contain heterocyclic functional groups. One example is the development of synthetic methods to create 5-arylidene-2-thiohydantoin moieties, which are important "privileged structures" in drug discovery. researchgate.net The synthesis of such compounds can sometimes be complicated by issues like racemization, especially under standard solid-phase peptide synthesis (SPPS) conditions. researchgate.netresearchgate.net
Oxetanes are four-membered cyclic ethers that are increasingly used in medicinal chemistry as "bioisosteres" for commonly found chemical groups. scispace.comrsc.org Incorporating an oxetane (B1205548) ring into an amino acid structure can improve properties such as metabolic stability and solubility. The synthesis of oxetane-modified building blocks, such as dipeptides, has been developed for use in SPPS. scispace.comrsc.org A practical route involves a multi-step synthesis starting from amino acid esters, which are reacted with 3-(nitromethylene)oxetane, followed by reduction and Fmoc protection to yield the desired oxetane-modified dipeptide building blocks. scispace.com
A representative synthetic route for Fmoc-GOx-AA-OCumyl building blocks is outlined below.
| Step | Reaction | Reagents | Outcome | Reference |
| 1 | Conjugate Addition | Amino acid cumyl ester, 3-(nitromethylene)oxetane | Nitroalkenes | scispace.com |
| 2 | Reduction & Protection | H₂, Raney Nickel, FmocOSu | Fmoc-GOx-AA-OCumyl dipeptide building blocks | scispace.com |
This methodology has been applied to a range of amino acids, demonstrating its utility in creating structurally diverse and enantiomerically pure derivatives for peptide synthesis. scispace.com
Dienophile Reactivity and Cycloaddition Adducts
The 2,5-dihydro-D-phenylglycine core contains a 1,3-cyclohexadiene (B119728) moiety, which can theoretically participate as the diene component in Diels-Alder reactions. The reactivity of this diene system is influenced by the electronic nature of the substituents on the ring and the nitrogen atom. The N-Fmoc protecting group, being electron-withdrawing, can modulate the electron density of the diene system.
In a typical Diels-Alder reaction, an electron-rich diene reacts readily with an electron-poor dienophile. youtube.com Conversely, dienes bearing electron-withdrawing groups, such as the N-acyl group in the case of this compound derivatives, would be expected to show enhanced reactivity towards electron-rich dienophiles in an inverse-electron-demand Diels-Alder reaction. However, the reactivity is also sterically influenced by the bulky Fmoc group and the phenyl substituent.
While specific studies on the dienophile reactivity of this compound are not extensively reported, research on similar cyclic diene systems, such as those in 5-methylidene-hydantoins and 2-thiohydantoins, demonstrates their successful participation in [4+2] cycloaddition reactions with various dienophiles. These reactions often require thermal conditions or Lewis acid catalysis to proceed efficiently, yielding spiro-compounds. The cycloadditions with cyclic dienes like cyclopentadiene (B3395910) have been shown to proceed with high yields, predominantly forming the exo-isomers.
Table 1: Potential Dienophiles for Cycloaddition with this compound
| Dienophile Class | Examples | Expected Reactivity | Potential Adduct Features |
| Electron-deficient Alkenes | Maleic anhydride, N-phenylmaleimide, Acrylonitrile | Favorable in normal-electron-demand Diels-Alder | Bicyclic adducts with potential for further functionalization |
| Electron-deficient Alkynes | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Can lead to aromatization of the newly formed ring | Formation of a dihydrophthalimide derivative |
| Electron-rich Alkenes | Enol ethers, Enamines | Favorable in inverse-electron-demand Diels-Alder | Highly functionalized bicyclic systems |
| Cyclic Dienes | Cyclopentadiene, Cyclohexadiene | Can act as both diene and dienophile depending on conditions | Complex bridged polycyclic structures |
The regioselectivity of such cycloaddition reactions would be governed by the electronic and steric effects of the substituents on both the diene and the dienophile. For instance, in reactions with unsymmetrical dienophiles, the formation of "ortho" and "meta" isomers is possible, with the distribution depending on the specific reactants and conditions.
Regio- and Stereoselective Functionalization Techniques (e.g., C-H functionalization)
The selective functionalization of specific C-H bonds in complex molecules is a powerful tool for creating structural diversity. For this compound, several positions are potential targets for such transformations, including the sp2 C-H bonds of the diene and the phenyl ring, as well as the sp3 C-H bonds.
Transition metal-catalyzed C-H activation has emerged as a prominent strategy for the direct functionalization of amino acids and peptides. The choice of catalyst, directing group, and reaction conditions can control the regioselectivity of these reactions.
Regioselective C-H Functionalization:
Directed C-H Functionalization: The amide linkage of the Fmoc-protected amino acid can act as a directing group, facilitating the functionalization of specific C-H bonds. For instance, palladium-catalyzed C-H activation has been widely used for the arylation, alkenylation, and alkylation of amino acid derivatives. The regioselectivity can be controlled by the choice of the directing group and ligands. While direct examples for this compound are scarce, studies on other N-protected amino acids demonstrate the feasibility of targeting specific positions. Base-controlled regio-divergent C-H functionalization is another strategy that allows for selective derivatization at different positions from the same starting material by simply changing the base. rsc.org
Functionalization of the Phenyl Ring: The phenyl group presents multiple sites for electrophilic aromatic substitution or transition metal-catalyzed C-H functionalization. The directing effect of the substituent already present on the ring would influence the position of further functionalization.
Functionalization of the Diene: The sp2 C-H bonds of the diene system are also amenable to functionalization. The regioselectivity would be influenced by the electronic bias introduced by the amino and phenyl substituents.
Stereoselective Functionalization:
The inherent chirality of D-phenylglycine provides a basis for stereoselective transformations. The existing stereocenter can influence the stereochemical outcome of reactions at adjacent or remote positions.
Table 2: Potential Regio- and Stereoselective Functionalization Techniques
| Technique | Catalyst/Reagent | Target Position(s) | Potential Outcome |
| Directed C-H Arylation | Palladium catalysts | Phenyl ring, Diene C-H | Introduction of aryl groups with regiocontrol |
| Rhodium-catalyzed C-H Activation | Rh(III) complexes | Phenyl ring, Diene C-H | Synthesis of functionalized isoquinolone-like structures |
| Base-controlled C-H Functionalization | Various transition metals | Divergent regioselectivity | Access to multiple isomers from a single precursor rsc.org |
| Asymmetric Hydrogenation | Chiral catalysts | Diene double bonds | Saturation of the diene with stereocontrol |
The development of regio- and stereoselective functionalization methods for this compound would significantly expand its utility as a building block for the synthesis of complex peptides and peptidomimetics with novel structures and biological activities. Further research in this area is warranted to explore the full potential of this versatile compound.
Applications of Fmoc 2,5 Dihydro D Phenylglycine in Chemical Biology and Material Science
Integration into Peptide and Peptidomimetic Scaffolds
The incorporation of Fmoc-2,5-dihydro-D-phenylglycine into peptide chains is a strategic approach to generate molecules with enhanced properties. As an unnatural amino acid, it is introduced into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols, making it an accessible component for researchers. chemimpex.com Peptidomimetics, which are designed to mimic natural peptides, benefit significantly from the inclusion of such non-canonical residues to overcome limitations like poor metabolic stability. longdom.org
Enhancing Conformational Stability and Structural Constraints
The incorporation of phenylglycine and its derivatives into a peptide backbone imposes significant structural constraints. This rigidity helps to lock the peptide into a specific conformation, which can enhance its stability against proteolytic degradation. chemimpex.comresearchgate.net The 2,5-dihydro-D-phenylglycine residue functions as a conformationally constrained building block, and its integration can induce specific secondary structures, such as β-turns. researchgate.net
However, the synthesis of phenylglycine-containing peptides requires careful optimization. The increased acidity of the alpha-proton on the phenylglycine residue makes it susceptible to racemization during the coupling and Fmoc-deprotection steps of SPPS. researchgate.netnih.gov Research has shown that racemization can occur during both conventional and microwave-assisted SPPS. nih.govresearchgate.net To mitigate this, specific coupling reagents like (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) or 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) in combination with sterically hindered bases such as 2,4,6-trimethylpyridine (B116444) (TMP) are recommended to preserve the stereochemical integrity of the final peptide. researchgate.netsemanticscholar.org
Modulating Biological Target Interactions
The unique structural and conformational properties imparted by this compound can be leveraged to fine-tune the interactions between a peptide and its biological target. chemimpex.com By pre-organizing the peptide into a bioactive conformation, the binding affinity and selectivity for a specific receptor or enzyme can be significantly improved. longdom.org
For instance, a study involving a pentapeptide containing phenylglycine (H-Ala-Val-Pro-Phg-Tyr-NH₂) demonstrated its ability to bind to the BIR3 domain of the X-linked inhibitor of apoptosis protein (XIAP), a key target in cancer therapy. nih.gov The specific conformation induced by the phenylglycine residue was crucial for this interaction. The introduction of the 2,5-dihydro analogue offers a pathway to create novel peptidomimetics with potentially enhanced efficacy or altered target specificity, making it a valuable tool in drug discovery and chemical genetics. cam.ac.uk
Design of Peptide/Peptidomimetic Libraries
Combinatorial chemistry is a powerful tool for discovering new lead compounds, and the creation of peptide and peptidomimetic libraries is a central strategy in this field. nih.gov To maximize the structural diversity of these libraries, a wide range of natural and unnatural amino acids are utilized. scispace.com
This compound is an ideal candidate for inclusion in such libraries for two primary reasons. First, its constrained cyclic nature introduces a unique structural element not found in natural amino acids. Second, the diene functionality within the dihydro-phenyl ring serves as a reactive handle for post-synthesis modification, allowing for a second layer of diversification. The "one-bead two-compound" (OB2C) library method, for example, allows for the screening of thousands or millions of compounds against cellular targets to discover novel bioactive molecules. nih.gov The inclusion of versatile building blocks like this compound expands the chemical space that can be explored, increasing the probability of identifying potent and selective ligands. scispace.comnih.gov
Bioconjugation Strategies Utilizing this compound
Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule. The unique chemical structure of 2,5-dihydro-D-phenylglycine makes it particularly suitable for advanced bioconjugation strategies. chemimpex.com
Site-Specific Labeling and Modification of Biomolecules
Once this compound is incorporated into a peptide sequence, the 1,3-cyclohexadiene (B119728) moiety of its side chain becomes available for chemical modification. This diene acts as a unique chemical handle that is orthogonal to the functional groups found in natural amino acids. This allows for the site-specific labeling of the peptide with reporter molecules such as fluorophores. For example, building blocks like Fmoc-Lys(5-Fam) are used to incorporate fluorescent labels into peptides for fluorescence resonance energy transfer (FRET) assays. nih.govnih.gov The diene in 2,5-dihydro-D-phenylglycine offers an alternative and specific site for attaching such labels via a Diels-Alder reaction, which is highly efficient and proceeds under mild, biocompatible conditions.
Crosslinking Methodologies (e.g., Diels-Alder chemistry)
The Diels-Alder reaction is a powerful [4+2] cycloaddition between a conjugated diene and a dienophile. The 2,5-dihydro-phenylglycine residue contains a diene, making it a perfect component for Diels-Alder-based crosslinking. This strategy has been successfully used in material science to crosslink polymers. mdpi.com In the context of peptide chemistry, this reaction can be used to create "stapled" peptides. By incorporating two 2,5-dihydro-D-phenylglycine residues or one such residue and a dienophile-containing amino acid into a peptide sequence, an intramolecular Diels-Alder reaction can be triggered to form a covalent bridge, stabilizing helical structures.
Furthermore, this chemistry can be used for intermolecular crosslinking. A peptide containing a 2,5-dihydro-D-phenylglycine residue can be irreversibly crosslinked to another molecule or a surface functionalized with a dienophile, such as a maleimide. mdpi.com This enables the creation of complex biomolecular architectures, peptide-drug conjugates, and the immobilization of peptides onto solid supports for various applications.
Interactive Data Tables
Table 1: Research Findings and Implications for this compound
| Application Area | Key Structural Feature | Methodology / Reaction | Research Finding / Implication | Relevant Citations |
| Conformational Stability | Constrained Phenylglycine Core | Solid-Phase Peptide Synthesis (SPPS) | Phenylglycine residues introduce conformational constraints but are prone to racemization. Special conditions (e.g., COMU/TMP) are needed to maintain stereochemical purity. | researchgate.net, nih.gov, semanticscholar.org |
| Target Interaction | Unique 3D Structure | Peptide Design & Synthesis | Phenylglycine-containing peptides can bind to specific protein domains, such as the BIR3 domain of XIAP, demonstrating their utility in modulating biological targets. | nih.gov, longdom.org |
| Library Design | Unnatural Amino Acid | Combinatorial Synthesis (e.g., OB2C) | Inclusion of diverse unnatural amino acids like Fmoc-Phg derivatives expands the chemical diversity of libraries for discovering novel bioactive compounds. | nih.gov, scispace.com, nih.gov |
| Site-Specific Labeling | Diene Moiety | Bioconjugation | The diene handle allows for site-specific attachment of probes via orthogonal chemistry, similar to how Fmoc-Lys(Fluorophore) is used. | nih.gov, nih.gov |
| Peptide Crosslinking | Diene Moiety | Diels-Alder Cycloaddition | The diene can react with a dienophile (e.g., bismaleimide) to form stable crosslinks, a technique proven effective in polymer chemistry and applicable to peptide stapling. | mdpi.com |
Research in Neuroscience and Receptor Interaction Studies
The unique structural characteristics of this compound and its parent compound, Fmoc-D-phenylglycine, make them valuable tools in the field of neuroscience. Research in this area often focuses on understanding the complex signaling pathways of the nervous system and developing novel therapeutic agents for neurodegenerative disorders. smolecule.comchemimpex.com Derivatives of Fmoc-D-phenylglycine are explored for their potential therapeutic applications in treating such disorders. smolecule.com The incorporation of non-canonical amino acids like D-phenylglycine into peptides can enhance their stability and bioactivity, which is crucial for studying their interactions within biological systems. chemimpex.com
The study of how these compounds interact with biological targets, such as receptors or enzymes, is a key area of investigation. smolecule.com Modifications to the phenyl ring can influence the binding affinity and selectivity of these molecules. smolecule.com Researchers employ several techniques to analyze these interactions in real-time and elucidate the structural dynamics:
Surface Plasmon Resonance (SPR): This technique is used to assess real-time binding interactions between the compound and its target. smolecule.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is utilized for detailed structural analysis and to understand the dynamics of the interaction between the molecule and its binding partner. smolecule.com
While specific studies focusing exclusively on the 2,5-dihydro variant in neuroscience are not extensively detailed in the provided search results, the general principles applied to Fmoc-D-phenylglycine are foundational. chemimpex.com The Fmoc protecting group is instrumental in peptide synthesis, allowing for the creation of custom peptides used to probe neurotransmitter systems and neural signaling pathways. chemimpex.com
Applications in Functionalized Materials
The fluorenylmethoxycarbonyl (Fmoc) group is not only a protective moiety for peptide synthesis but also a key driver of molecular self-assembly. This property is harnessed in material science to create novel functionalized materials.
Polymer and Surface Functionalization
The ability to attach biomolecules to surfaces or polymers is critical for developing advanced materials for biomedical applications, such as targeted drug delivery systems. chemimpex.com Fmoc-protected amino acids, including Fmoc-D-phenylglycine derivatives, can be employed in bioconjugation strategies. smolecule.comchemimpex.com The process allows for the specific labeling or targeting of biomolecules. smolecule.com The Fmoc group facilitates the assembly process, while the amino acid portion provides a point of attachment or specific functionality. This approach is valuable in protein engineering and modifying material surfaces to enhance their biocompatibility or to introduce specific activities. chemimpex.com
Hybrid Material Development (e.g., Hydrogels)
Hydrogels are three-dimensional, water-swollen networks that resemble the natural extracellular matrix, making them excellent candidates for tissue engineering and other biomedical applications. nih.gov Fmoc-conjugated dipeptides, such as Fmoc-diphenylalanine (Fmoc-FF), are well-known for their ability to self-assemble into hydrogels under physiological conditions. nih.govmdpi.com This self-assembly is driven by non-covalent interactions, including π-π stacking of the aromatic Fmoc groups. researchgate.net
Researchers have created sophisticated hybrid materials by combining these peptide-based hydrogels with other functional components. A notable example is the development of a conductive, self-healing composite hydrogel by forming an Fmoc-FF hydrogel in the presence of aniline, which is then polymerized to form polyaniline (PAni) within the gel matrix. nih.gov The resulting Fmoc-FF-PAni hydrogel exhibits stable redox properties and has been demonstrated as a functional pressure sensor and a supportive substrate for electrogenic cells like cardiomyocytes. nih.gov
The principles underlying the formation of these materials are broadly applicable. By incorporating this compound, the properties of the resulting hydrogel, such as mechanical stiffness or biological activity, could be fine-tuned. The structural characterization of these hydrogels is typically performed using techniques like Transmission Electron Microscopy (TEM), rheology to measure mechanical properties (e.g., storage and loss moduli), and spectroscopy. nih.govrsc.org
Role in Protein Engineering and Directed Evolution
Protein engineering aims to design new proteins or modify existing ones to enhance their stability or confer novel functions. chemimpex.com The expansion of the genetic code to include non-canonical amino acids is a significant challenge and a key area of advancement in this field. researchgate.net Arylglycines, including phenylglycine and its derivatives like 3,5-dihydrophenylglycine, are important non-canonical amino acids found in natural products. researchgate.netresearchgate.net The use of Fmoc-protected versions of these amino acids is standard in solid-phase peptide synthesis (SPPS) to build these engineered proteins. researchgate.netsigmaaldrich.com
Directed evolution is a powerful technique that mimics natural selection in a laboratory setting to evolve molecules with desired properties. nih.govyoutube.com This process involves generating a large library of variants, selecting for a specific function, and amplifying the successful candidates over multiple generations. nih.gov DNA-programmed combinatorial synthesis is a key technology that enables the creation of vast small-molecule libraries for directed evolution. nih.gov
In this context, Fmoc-protected amino acids, including unnatural ones, are used as building blocks. nih.gov A "genetic code" can be designed where specific DNA codons direct the addition of a particular Fmoc-amino acid during the chemical synthesis of a peptide library. nih.gov This allows for the creation of libraries with immense chemical diversity, far exceeding the 20 canonical amino acids. nih.gov The resulting peptide-DNA conjugates are then subjected to selection for a desired trait, such as binding to a target or catalytic activity. nih.gov The genes of the "fittest" molecules are amplified and diversified to begin the next cycle of evolution. nih.gov The incorporation of building blocks like this compound can introduce novel structural and functional diversity into these libraries, enabling the evolution of synthetic small molecules with unique properties.
Exploratory Studies in Agrochemistry (e.g., pesticide candidates via derivative synthesis)
The development of new, effective pesticides is crucial for managing plant diseases that threaten food crops. nih.gov One strategy involves designing and synthesizing novel molecules based on bioactive scaffolds. Amino acid derivatives are a promising area of exploration for new pesticide candidates.
A study focused on creating a series of novel 2-phenylglycine derivatives that incorporate a 1,3,4-oxadiazole-2-thioether moiety. nih.gov These compounds were synthesized and then tested for their bioactivity against various plant pathogens. The results of the bioassays revealed that these derivatives exhibited a broad spectrum of activities, including antifungal, antiviral, and antibacterial effects. nih.gov
The study highlighted several lead compounds with significant activity:
Antifungal Activity: Compound G19 showed notable in vitro activity against the fungus Thanatephorus cucumeris, a pathogen that affects rice. nih.gov Further investigation suggested that G19 works by disrupting the integrity and altering the permeability of the fungal cell membrane. nih.gov
Antiviral Activity: Compounds G24 , G25 , and G27 displayed impressive in vivo inactivation activity against the Tobacco Mosaic Virus (TMV), with efficacy comparable to the commercial agent ningnanmycin. nih.gov
Antibacterial Activity: Compounds G16 , G26 , G27 , and G28 demonstrated significant antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), outperforming commercial standards like thiadiazole copper and bismerthiazol. nih.gov
These findings indicate that derivatives of 2-phenylglycine are a viable starting point for the development of new agrochemicals. nih.gov The synthesis of derivatives from precursors like this compound could lead to the discovery of novel pesticide molecules with improved efficacy and different modes of action. nih.gov
Bioactivity of 2-Phenylglycine Derivatives in Agrochemistry
| Compound | Target Organism | Bioassay Type | Concentration | Result (% Activity or EC50) |
|---|---|---|---|---|
| G19 | Thanatephorus cucumeris | In vitro Antifungal | EC50 | 32.4 µg/mL |
| G19 | T. cucumeris (on rice) | In vivo Antifungal | 200.0 µg/mL | 66.9% |
| Azoxystrobin | T. cucumeris (on rice) | In vivo Antifungal | 200.0 µg/mL | 73.2% |
| G24 | Tobacco Mosaic Virus (TMV) | In vivo Inactivation | 500.0 µg/mL | 80.2% |
| G25 | Tobacco Mosaic Virus (TMV) | In vivo Inactivation | 500.0 µg/mL | 89.4% |
| G27 | Tobacco Mosaic Virus (TMV) | In vivo Inactivation | 500.0 µg/mL | 83.3% |
| Ningnanmycin | Tobacco Mosaic Virus (TMV) | In vivo Inactivation | 500.0 µg/mL | 96.3% |
| G16 | Xanthomonas oryzae pv. oryzae | Antibacterial | 50.0 µg/mL | 63.1% |
| G26 | Xanthomonas oryzae pv. oryzae | Antibacterial | 50.0 µg/mL | 89.9% |
| G27 | Xanthomonas oryzae pv. oryzae | Antibacterial | 50.0 µg/mL | 78.0% |
| G28 | Xanthomonas oryzae pv. oryzae | Antibacterial | 50.0 µg/mL | 68.0% |
Future Directions and Emerging Research Avenues
Development of Green Chemistry Approaches for Synthesis
The standard method for producing peptides, Solid-Phase Peptide Synthesis (SPPS), has traditionally been criticized for its heavy reliance on hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), leading to a high process mass intensity (PMI). csbio.comresearchgate.net The principles of green chemistry are driving significant innovation in this area, with research focusing on making the synthesis of peptides containing residues like 2,5-dihydro-d-phenylglycine more environmentally sustainable.
Key strategies include:
Solvent Replacement: A major goal is the replacement of DMF and other hazardous solvents. Researchers have investigated greener alternatives, including plant-derived solvents like anisole (B1667542) and p-cymene. tandfonline.com To overcome the differing physicochemical properties of these alternatives, solvent mixtures are often employed. A combination of anisole and N-octylpyrrolidone (NOP), for example, has shown promise in solubilizing Fmoc-protected amino acids and effectively swelling common SPPS resins. tandfonline.com
Minimizing Solvent Consumption: Beyond replacement, efforts are underway to reduce the sheer volume of solvents used. One effective strategy is the "in-situ Fmoc removal" protocol. tandfonline.compeptide.comrsc.org In a traditional SPPS cycle, washing steps are required after both the coupling and the Fmoc-deprotection stages. peptide.com The in-situ approach combines these into a single step: once the coupling is complete, the deprotection reagent (e.g., 4-methylpiperidine, a greener alternative to piperidine) is added directly to the coupling cocktail. tandfonline.compeptide.comdigitellinc.com This eliminates an entire washing cycle, potentially saving up to 75% of the solvent. peptide.comrsc.org
Sustainable Reagents: The use of greener coupling agents is also being explored. Reagents like N-tert-butyl-N'-ethylcarbodiimide (TBEC) in combination with additives such as 5-(ethylthio)-1H-tetrazole (ETT) are being assessed for their efficiency and reduced environmental impact. tandfonline.com
Energy-Efficient Methods: Innovative techniques like Sustainable Ultrasound-assisted Solid-Phase Peptide Synthesis (SUS-SPPS) aim to reduce waste, time, and reagent usage by employing ultrasound at every stage of the synthesis. nih.gov
The successful application of these green principles to the synthesis of peptides incorporating Fmoc-2,5-dihydro-d-phenylglycine would require optimization but holds the promise of making this valuable building block more accessible and its use more environmentally benign.
Table 1: Comparison of Traditional vs. Green SPPS Protocols
| Feature | Traditional SPPS | Green SPPS Approaches |
|---|---|---|
| Primary Solvents | DMF, DCM, NMP | Anisole/NOP, 2-MeTHF, p-cymene |
| Deprotection Reagent | 20% Piperidine (B6355638) in DMF | 20% 4-Methylpiperidine (4-MP) in greener solvent |
| Washing Steps | After coupling and after deprotection | Eliminated after coupling (in-situ removal) |
| Energy Input | Conventional heating/mixing | Ultrasound-assisted reactions |
| Overall Impact | High Process Mass Intensity (PMI), significant hazardous waste | Reduced PMI, lower solvent consumption, less hazardous waste |
Advanced Automation and High-Throughput Synthesis Techniques
The exploration of non-canonical amino acids in drug discovery and materials science necessitates the rapid synthesis of numerous peptide analogues. nih.gov Advanced automation and high-throughput synthesis platforms are crucial for this process. Modern automated peptide synthesizers are designed for flexibility, allowing for the use of both standard Fmoc/t-Boc chemistries and the incorporation of unique building blocks like this compound. activotec.comsandlinnotech.comgyrosproteintechnologies.com
These systems offer several advantages:
High Throughput: Parallel synthesizers can produce tens to hundreds of unique peptides simultaneously in small quantities, which is ideal for screening libraries. peptide.com
Precision and Control: Automation allows for precise control over reaction conditions, including reagent delivery, temperature, and mixing. csbio.comactivotec.com This is particularly important for managing the specific challenges associated with non-canonical amino acids, such as the risk of racemization.
Green Chemistry Compatibility: Many modern synthesizers are designed to be compatible with green chemistry protocols, accommodating alternative solvents and reagents. activotec.com Some instruments feature UV monitoring to optimize reaction times and reduce the unnecessary use of excess reagents. sandlinnotech.compeptide.com
The integration of this compound into a high-throughput workflow would enable the rapid exploration of its impact on peptide structure and function. By systematically substituting it into various positions within a peptide sequence, researchers could efficiently generate libraries to screen for enhanced biological activity or novel material properties.
Exploration of Novel Biochemical and Material Applications
The unique structure of this compound suggests potential applications in both biochemistry and material science, building on research into related compounds.
Biochemical Applications: Phenylglycine and its hydroxylated derivatives are key components of many natural peptide antibiotics, such as glycopeptide antibiotics (e.g., vancomycin) and streptogramins. nih.govresearchgate.netrsc.org These residues are often crucial for the molecule's three-dimensional structure and biological activity. rsc.org By incorporating 2,5-dihydro-d-phenylglycine into peptide scaffolds, it may be possible to develop novel therapeutic agents. The modified ring could alter binding affinities to biological targets or improve pharmacokinetic properties, such as resistance to enzymatic degradation. researchgate.net
Material Applications: Fmoc-protected amino acids and short peptides are well-known for their ability to self-assemble into functional nanomaterials, including hydrogels, nanofibers, and nanoparticles. rsc.orgresearchgate.netacs.org The self-assembly is driven by a combination of hydrogen bonding and π-π stacking interactions from the aromatic Fmoc group. acs.org These materials have shown promise in fields like drug delivery, tissue engineering, and cell cultivation. researchgate.netnih.gov The introduction of the 2,5-dihydro-d-phenylglycine residue could modulate these self-assembly processes, potentially leading to materials with new mechanical, optical, or biochemical properties. researchgate.net For instance, altering the planarity of the side chain could change the packing of the building blocks, leading to different nanostructures. acs.org
Addressing Remaining Stereochemical Challenges
A significant hurdle in the synthesis of peptides containing phenylglycine and its derivatives is the high propensity for racemization (epimerization) at the α-carbon. researchgate.netluxembourg-bio.com The benzylic α-proton is unusually acidic, making it susceptible to removal under the basic conditions used in standard Fmoc-SPPS. This is particularly problematic during the base-catalyzed coupling step. researchgate.netluxembourg-bio.comresearchgate.net This challenge is expected to persist, and perhaps be amplified, for this compound.
Research has identified specific conditions to mitigate this side reaction:
Choice of Coupling Reagents: Standard coupling reagents like HATU, when used with common bases like DIPEA, can lead to significant racemization. luxembourg-bio.com The use of phosphonium-based reagents like DEPBT or uranium-based reagents like COMU has been shown to suppress epimerization to negligible levels. researchgate.netluxembourg-bio.com
Choice of Base: The base used during the coupling step is critical. Sterically hindered, non-nucleophilic bases such as 2,4,6-trimethylpyridine (B116444) (TMP), 2,6-dimethylpyridine (B142122) (DMP), or collidine are preferred over DIPEA or NMM to minimize proton abstraction from the α-carbon. researchgate.netluxembourg-bio.com
Temperature Control: Elevated temperatures, often used in microwave-assisted SPPS to accelerate reactions, can also increase the rate of racemization. researchgate.netnih.gov Careful control of the coupling temperature is therefore essential when incorporating these sensitive residues. nih.gov
Successfully synthesizing stereochemically pure peptides containing this compound will depend on the careful selection and optimization of these reaction conditions.
Table 2: Recommended Coupling Conditions to Minimize Racemization of Phenylglycine Derivatives
| Coupling Reagent | Additive | Base | Racemization Outcome |
|---|---|---|---|
| HATU | - | DIPEA | High Racemization luxembourg-bio.com |
| HBTU | HOBt | DIPEA | Significant Racemization |
| COMU | - | TMP / DMP | Negligible Racemization researchgate.netluxembourg-bio.com |
| DEPBT | - | TMP / DMP | Negligible Racemization researchgate.netluxembourg-bio.com |
| DIC | OxymaPure | Collidine | Reduced Racemization nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for Fmoc-2,5-dihydro-D-phenylglycine in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Synthesis typically involves sequential Fmoc deprotection (e.g., using 20% piperidine in DMF), coupling with activating reagents like HBTU/HOBt or DIC/Oxyma, and iterative elongation. For sterically challenging analogs like dihydro-phenylglycine, extended coupling times (2–4 hours) or elevated temperatures (40–50°C) may improve efficiency. Post-synthesis, cleavage from the resin is performed using TFA-based cocktails. Purity is verified via HPLC and mass spectrometry .
Q. How should this compound be stored to maintain stability during peptide synthesis experiments?
- Methodological Answer : Store at 2–8°C in a tightly sealed container under inert gas (e.g., argon) to prevent oxidation and moisture absorption. Avoid exposure to strong oxidizing agents (e.g., peroxides) and humid environments, as these can degrade the Fmoc group or induce side reactions .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to verify stereochemistry and purity, reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess homogeneity, and high-resolution mass spectrometry (HRMS) to confirm molecular weight. For ambiguous NMR signals, 2D experiments (COSY, HSQC) can resolve overlapping peaks .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency of this compound in sterically hindered peptide sequences?
- Methodological Answer : For steric hindrance, employ microwave-assisted synthesis (50°C, 10–20 W) to enhance reaction kinetics. Use double coupling protocols with activated esters (e.g., DIC/Oxyma) and additives like DMAP to improve activation. Monitor real-time coupling efficiency via in situ FTIR or colorimetric Kaiser tests .
Q. What strategies mitigate racemization during the incorporation of this compound into peptide chains?
- Methodological Answer : Minimize racemization by coupling at 0–4°C using low-basicity activators (e.g., COMU or OxymaPure). Avoid prolonged exposure to basic deprotection conditions (e.g., limit piperidine treatment to 2 × 5-minute cycles). Chiral HPLC or circular dichroism (CD) spectroscopy can detect racemization post-synthesis .
Q. How can contradictory NMR data for this compound derivatives be resolved?
- Methodological Answer : Contradictions in NOE or coupling constants may arise from conformational flexibility. Use variable-temperature NMR to probe dynamic behavior or X-ray crystallography for definitive stereochemical assignment. Computational modeling (e.g., DFT) can predict stable conformers and validate experimental data .
Q. What methods evaluate the environmental impact of this compound in laboratory waste streams?
- Methodological Answer : Perform biodegradation assays (OECD 301F) to assess persistence and Daphnia magna toxicity tests (OECD 202) for aquatic impact. Since existing ecotoxicological data are limited, apply the precautionary principle : neutralize waste with activated charcoal before disposal and avoid release into water systems .
Q. How does the dihydro modification in this compound influence peptide secondary structure?
- Methodological Answer : The saturated phenyl ring reduces aromaticity, potentially destabilizing π-π interactions in α-helices or β-sheets. Characterize structural effects via CD spectroscopy or molecular dynamics simulations . Compare thermal denaturation profiles (Tm) of peptides with/without the dihydro modification to quantify stability changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
